Antibiotic P 4+

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

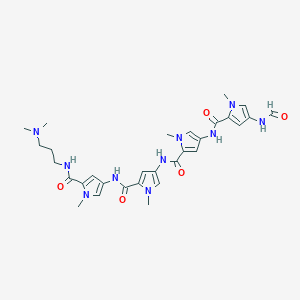

Antibiotic P 4+ is a novel antibiotic that has shown promising results in various scientific studies. This antibiotic belongs to the class of polyene macrolides and is produced by Streptomyces sp. The unique chemical structure of P 4+ makes it an attractive candidate for further research on its mechanism of action and potential applications.

Wirkmechanismus

The mechanism of action of P 4+ involves binding to the cell membrane of the target microorganism, causing disruption of the membrane structure and leading to cell death. P 4+ has a unique chemical structure that allows it to bind to the membrane of the microorganism selectively. This mechanism of action is different from other antibiotics that target intracellular processes of the microorganism.

Biochemische Und Physiologische Effekte

P 4+ has been shown to have a low toxicity profile in animal studies. It does not cause any significant adverse effects on the liver and kidney functions. However, P 4+ can cause some minor side effects such as gastrointestinal disturbances, headache, and rash. It is important to note that these side effects are mild and do not pose any significant health risks.

Vorteile Und Einschränkungen Für Laborexperimente

P 4+ has several advantages for laboratory experiments. It has a broad spectrum of activity against various microorganisms, making it useful for studying the effects of antibiotics on different bacterial and fungal species. The unique mechanism of action of P 4+ also makes it an attractive candidate for further research on the development of new antibiotics. However, P 4+ has some limitations for lab experiments. It is a complex molecule that requires specialized techniques for synthesis and purification, making it difficult to obtain in large quantities. Additionally, the high cost of production limits its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on P 4+. One area of interest is the development of new derivatives of P 4+ with improved activity and lower toxicity. Another area of research is the study of the mechanism of action of P 4+ at the molecular level. This research could lead to the development of new antibiotics that target the cell membrane of microorganisms. Additionally, the use of P 4+ in combination with other antibiotics could be explored to enhance the effectiveness of antimicrobial therapy.

Conclusion:

Antibiotic P 4+ is a promising antibiotic that has shown potent activity against various microorganisms. Its unique chemical structure and mechanism of action make it an attractive candidate for further research on the development of new antibiotics. The future directions for research on P 4+ include the development of new derivatives, the study of its mechanism of action, and the exploration of its use in combination with other antibiotics.

Synthesemethoden

P 4+ is synthesized by the fermentation of Streptomyces sp. The production process involves the cultivation of the bacteria in a suitable medium, followed by the extraction of the antibiotic using various chemical and physical methods. The purification of P 4+ is done using chromatography techniques such as high-performance liquid chromatography (HPLC) and flash chromatography.

Wissenschaftliche Forschungsanwendungen

P 4+ has been extensively studied for its antimicrobial activity against a wide range of bacteria and fungi. It has shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It also exhibits activity against some Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. P 4+ has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus.

Eigenschaften

CAS-Nummer |

107561-34-2 |

|---|---|

Produktname |

Antibiotic P 4+ |

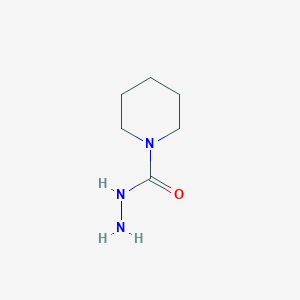

Molekularformel |

C30H38N10O5 |

Molekulargewicht |

618.7 g/mol |

IUPAC-Name |

N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C30H38N10O5/c1-36(2)9-7-8-31-27(42)23-11-20(15-38(23)4)33-29(44)25-13-22(17-40(25)6)35-30(45)26-12-21(16-39(26)5)34-28(43)24-10-19(32-18-41)14-37(24)3/h10-18H,7-9H2,1-6H3,(H,31,42)(H,32,41)(H,33,44)(H,34,43)(H,35,45) |

InChI-Schlüssel |

HRYYRWHUEFWPHE-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC=O |

Kanonische SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC=O |

Andere CAS-Nummern |

107561-34-2 |

Synonyme |

1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)propyl)amino)carbon yl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(((4-(formylamino)-1-methyl-1H-pyr rol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-met hyl- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)

![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)